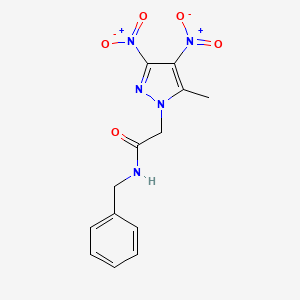

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide and related compounds involves several key steps, including acylation, cyclization, and nitration. A common approach for synthesizing similar compounds involves the reaction of amino heterocycles with acetyl chloride in the presence of a base, followed by further functionalization (Panchal & Patel, 2011)[https://consensus.app/papers/synthesis-panchal/d022c8aedffd5b249c3b7c9a933cafa5/?utm_source=chatgpt]. This method exemplifies the versatility of heterocyclic chemistry in creating complex molecules.

Molecular Structure Analysis

The molecular structure of compounds related to N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy. Studies on similar molecules demonstrate the importance of these techniques in confirming the identity and purity of synthesized compounds (Yu et al., 2014)[https://consensus.app/papers/synthesis-yu/687f40cdcc205e779306e5c35154b70e/?utm_source=chatgpt].

Chemical Reactions and Properties

Compounds with a pyrazole or acetamide moiety engage in a variety of chemical reactions. For instance, reactions involving cyclization with hydrazine hydrate or condensation with aldehydes have been used to synthesize novel compounds with potential biological activity (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt]. These reactions highlight the chemical versatility and reactivity of the core structure.

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. The crystal structure and hydrogen bonding patterns of related compounds have been analyzed to reveal their solid-state arrangements, which can influence their physical properties and reactivity (López et al., 2010)[https://consensus.app/papers/hydrogenbonding-patterns-three-substituted-lópez/34a75d1164f952bf8bc6f583a0eea707/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide derivatives, such as reactivity, stability, and functional group transformations, are integral to their potential applications. Research into related compounds has explored their reactivity patterns, including nucleophilic substitution reactions and the formation of coordination complexes, underscoring the influence of molecular structure on chemical behavior (Chkirate et al., 2019)[https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt].

Applications De Recherche Scientifique

Radioligand in Human A2B Adenosine Receptors

- [3H]-MRE 2029-F20 as a Selective Antagonist Ligand: N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide, known as [3H]-MRE 2029-F20, is a selective antagonist ligand for A2B adenosine receptors. It has been used in research for the pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).

Crystal Structure and Computational Studies

- Synthesis and Characterization of Novel Derivatives: New compounds like 1-acetyl-1H-benzimidazolo-2(3H)-one and related derivatives have been synthesized and characterized. These compounds are studied using single crystal X-ray diffraction, theoretical calculations through density functional theory (DFT), and Hirshfeld surface analysis. Their binding modes within specific proteins are explored via molecular docking and dynamics simulation studies (Sebhaoui et al., 2020).

Synthesis and Evaluation of Antipsychotic Agents

- Novel Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated as potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without interacting with dopamine receptors, indicating their unique action mechanism compared to existing antipsychotics (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

- Novel Co(II) and Cu(II) Coordination Complexes: Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of coordination complexes with Co(II) and Cu(II) ions. These complexes are studied for their solid state structure and antioxidant activity, demonstrating significant potential in these areas (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide are currently unknown. This compound is relatively new and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide It is known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Propriétés

IUPAC Name |

N-benzyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5/c1-9-12(17(20)21)13(18(22)23)15-16(9)8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQMIRFOZADXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)